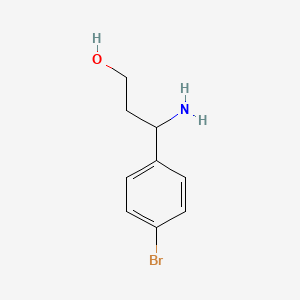

3-Amino-3-(4-bromophenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXQMFXVRNFZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646961 | |

| Record name | 3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787615-14-9 | |

| Record name | γ-Amino-4-bromobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787615-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(4-bromophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-3-(4-bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Key Pharmacological Scaffold

3-Amino-3-(4-bromophenyl)propan-1-ol is a significant molecule in the landscape of medicinal chemistry and drug development. As a derivative of a phenylpropanolamine, it belongs to a class of compounds known for their diverse pharmacological activities. The strategic placement of a bromine atom on the phenyl ring and the presence of both amino and hydroxyl functional groups create a molecule with potential for a wide range of chemical modifications and biological interactions. A thorough understanding of its physical properties is the foundational step in harnessing its potential for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known physical properties of this compound, grounded in available data from chemical suppliers and predictive models. While experimentally determined data for some properties remain elusive in readily available literature, this guide synthesizes the existing information to provide a robust starting point for researchers.

Molecular Structure and Basic Identifiers

The structural integrity of a molecule is the primary determinant of its physical and chemical behavior. This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers, (R)- and (S)-3-Amino-3-(4-bromophenyl)propan-1-ol. The racemic mixture is commonly identified by the CAS number 787615-14-9.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Structure of this compound

Table 1: Core Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 787615-14-9 | [1] |

| Molecular Formula | C₉H₁₂BrNO | [1] |

| Molecular Weight | 230.10 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(CCO)N)Br | N/A |

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are critical parameters for its handling, formulation, and biological activity.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

| Physical State | Solid (predicted) | The related 3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a solid, suggesting the free base is also a solid at room temperature. | [2] |

| Melting Point | Data not available | No experimentally determined melting point is currently published. | N/A |

| Boiling Point | 348.6°C at 760 mmHg | This value is from a safety data sheet and is likely a predicted boiling point. Experimental verification is recommended. | [3] |

| Solubility | Data not available | Qualitative information suggests the free base has lower water solubility than its hydrochloride salt. Insoluble in water, soluble in organic solvents like methanol, ethanol, and DMSO (predicted). | [2] |

Causality Behind the Physical Properties

The predicted solid state of this compound at room temperature can be attributed to the strong intermolecular forces, including hydrogen bonding from the amino and hydroxyl groups, as well as dipole-dipole interactions and van der Waals forces from the bromophenyl ring. These forces require significant thermal energy to overcome, leading to a relatively high melting and boiling point.

The limited aqueous solubility is a consequence of the large, nonpolar bromophenyl group, which dominates the molecule's character despite the presence of polar amino and hydroxyl groups. The compound is expected to be more soluble in organic solvents that can effectively solvate the aromatic ring.

Experimental Protocols for Property Determination

Given the absence of comprehensive experimental data, the following section outlines standard, field-proven methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

dot graph "melting_point_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Workflow for Melting Point Determination

Solubility Profiling

A comprehensive solubility profile is essential for applications in drug formulation and biological assays.

Methodology: Isothermal Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

-

Agitation: The vials are agitated in a constant temperature bath (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The saturated solutions are filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

dot graph "solubility_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Isothermal Shake-Flask Solubility Workflow

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, the methine proton adjacent to the amino group, the methylene protons of the propanol chain, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of these signals would provide definitive information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic, aliphatic, and alcohol carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-O stretch: A strong band in the region of 1000-1250 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound (approximately 230 and 232 with roughly equal intensity due to the isotopic abundance of bromine-79 and bromine-81). Fragmentation patterns would likely involve the loss of water, the amino group, and cleavage of the propanol chain, providing further structural confirmation.

Conclusion and Future Work

This technical guide has synthesized the available information on the physical properties of this compound. While core identifiers and some predicted data are established, there is a clear need for comprehensive experimental characterization. Researchers working with this compound are strongly encouraged to perform the experimental determinations outlined in this guide to establish a definitive and reliable set of physical property data. Such data will be invaluable for the broader scientific community and will accelerate the exploration of this promising molecule in drug discovery and development.

References

-

Aaron Chemistry GmbH. Safety Data Sheet: 3-(4-BROMOPHENYL)-DL-BETA-ALANINOL. [Link]

-

PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

Sources

A Comprehensive Technical Guide to 3-Amino-3-(4-bromophenyl)propan-1-ol

Abstract: This document provides an in-depth technical overview of 3-Amino-3-(4-bromophenyl)propan-1-ol, a key chiral amino alcohol building block. It details the compound's core identifiers, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its significant applications in modern drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this versatile intermediate.

Compound Identification and Core Properties

This compound is a specialized organic molecule valued for its bifunctional nature, containing both a primary amine and a primary alcohol. The presence of a bromine atom on the phenyl ring offers a reactive handle for further chemical modifications, making it a strategic building block in medicinal chemistry.

Key Identifiers:

A summary of its fundamental physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 230.10 g/mol | [1] |

| Physical Form | Solid (at STP) | [4] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1] |

| SMILES Code | OCCC(N)C1=CC=C(Br)C=C1 | [1] |

Synthesis and Mechanistic Considerations

The most direct and chemoselective route to synthesizing this compound is via the reduction of a corresponding β-amino ketone. This approach is favored for its high selectivity and operational simplicity.

Workflow for Synthesis: A Logical Overview

The synthesis can be visualized as a two-step logical process: the preparation of the precursor ketone followed by its selective reduction.

Caption: Logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Reduction of 3-Amino-1-(4-bromophenyl)propan-1-one

This protocol details the selective reduction of the ketone functionality to the desired alcohol.

Expertise & Causality: The choice of sodium borohydride (NaBH₄) is critical. Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ exhibits high chemoselectivity for ketones and aldehydes.[5] This prevents unwanted side reactions if other reducible functional groups were present on a more complex substrate. Anhydrous methanol is used as the solvent due to its ability to dissolve the ketone precursor and its compatibility with NaBH₄ under controlled temperatures.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor, 3-amino-1-(4-bromophenyl)propan-1-one (1.0 equivalent), in anhydrous methanol (approximately 15 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes, allowing the internal temperature to equilibrate to 0-5°C. This cooling step is crucial to control the exothermic reaction and prevent side product formation.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 30 minutes. Maintain the internal temperature below 10°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3) until the starting ketone spot is no longer visible (typically 2-4 hours).

-

Quenching and Workup: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Add deionized water and ethyl acetate to the residue. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for creating diverse molecular libraries. Its structural features are highly advantageous for drug discovery.

Core Strengths as a Building Block:

-

Chiral Scaffold: The molecule contains a stereocenter, making it a valuable precursor for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). Enantiomer-specific interactions are critical for drug efficacy and safety.

-

Reactive Handle for Diversification: The bromine atom on the phenyl ring is a key feature. It serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[6] This allows for the strategic attachment of various chemical fragments, enabling extensive exploration of the structure-activity relationship (SAR) of a lead compound.[6]

-

Bifunctionality: The presence of both an amine and an alcohol group allows for orthogonal chemical modifications, further expanding the range of possible derivatives.

Logical Application Pathway in Drug Discovery

Caption: Application pathway from building block to lead compound.

This molecule and its derivatives are particularly valuable in the development of therapeutics for conditions where precise molecular interactions are critical, such as in neurological disorders.[6]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles, and a lab coat.[3] Handling should occur in a well-ventilated area or a chemical fume hood.[3]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[3]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]

-

Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration.[3] Do not allow it to enter sewer systems.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in pharmaceutical and chemical research. Its combination of a chiral center, bifunctionality, and a modifiable aromatic ring provides chemists with a powerful platform for synthesizing novel molecules with therapeutic potential. Understanding its properties, synthesis, and safe handling is essential for leveraging its full capabilities in the laboratory.

References

- This compound. BLDpharm.

- This compound | 787615-14-9. ChemicalBook.

- 3-Amino-3-(4-bromophenyl)

- 3-(4-BROMO-PHENYL)-PROPAN-1-OL | 25574-11-2. ChemicalBook.

- The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. Biosynth.

- 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4. Benchchem.

Sources

- 1. 787615-14-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 787615-14-9 [amp.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3-(4-BROMO-PHENYL)-PROPAN-1-OL | 25574-11-2 [chemicalbook.com]

- 5. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

A Predictive Guide to the Spectroscopic Characterization of 3-Amino-3-(4-bromophenyl)propan-1-ol

Introduction: Unveiling the Structure of a Novel Scaffold

3-Amino-3-(4-bromophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a chiral center, a brominated aromatic ring, and a primary amino alcohol chain, presents a unique scaffold for the development of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for ensuring its purity, confirming its identity, and understanding its chemical behavior. This guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J).

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H-Ar (2H) | 7.45-7.55 | Doublet | 2H | Protons ortho to the bromine atom on the aromatic ring, deshielded by the halogen. |

| H-Ar (2H) | 7.20-7.30 | Doublet | 2H | Protons meta to the bromine atom on the aromatic ring. |

| H-3 (1H) | 4.10-4.20 | Triplet | 1H | Methine proton at the chiral center, deshielded by the adjacent amino group and aromatic ring. |

| H-1 (2H) | 3.60-3.70 | Triplet | 2H | Methylene protons adjacent to the hydroxyl group. |

| H-2 (2H) | 1.80-1.95 | Multiplet | 2H | Methylene protons adjacent to the chiral center and the H-1 methylene group. |

| -OH (1H) | Broad Singlet | 1H | Labile proton of the hydroxyl group; chemical shift is concentration and solvent dependent. | |

| -NH₂ (2H) | Broad Singlet | 2H | Labile protons of the amino group; chemical shift is concentration and solvent dependent. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (-OH and -NH₂).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the number and electronic environment of the carbon atoms.

| Assignment | Predicted δ (ppm) | Justification |

| C-Ar (quaternary) | 142-144 | Aromatic carbon attached to the propanol chain, deshielded. |

| C-Ar (CH) | 128-132 | Aromatic carbons ortho and meta to the bromine atom. |

| C-Ar (quaternary) | 120-122 | Aromatic carbon bearing the bromine atom, deshielded by the halogen. |

| C-3 | 55-60 | Carbon of the chiral center, attached to the nitrogen atom. |

| C-1 | 60-65 | Carbon adjacent to the hydroxyl group. |

| C-2 | 40-45 | Methylene carbon in the propyl chain. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Appearance |

| O-H (Alcohol) | 3200-3600 | Stretching | Broad, strong |

| N-H (Amine) | 3300-3500 | Stretching | Medium, may show two bands for a primary amine |

| C-H (Aromatic) | 3000-3100 | Stretching | Sharp, medium |

| C-H (Aliphatic) | 2850-2960 | Stretching | Medium to strong |

| C=C (Aromatic) | 1450-1600 | Stretching | Medium to weak, multiple bands |

| C-N | 1020-1250 | Stretching | Medium |

| C-O | 1000-1260 | Stretching | Strong |

| C-Br | 500-600 | Stretching | Medium to strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a solid or liquid sample with minimal preparation.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Predicted Molecular Ion and Isotopic Pattern

Due to the presence of a bromine atom, the molecular ion peak in the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

-

[M]⁺ (with ⁷⁹Br): m/z = 229.0

-

[M+2]⁺ (with ⁸¹Br): m/z = 231.0

The molecular formula of the compound is C₉H₁₂BrNO.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion will likely proceed through several characteristic pathways, providing valuable structural information.

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

-

Loss of CH₂OH (m/z = 31): This would result in a fragment at m/z 200/202.

-

Loss of NH₃ (m/z = 17): This would lead to a fragment at m/z 214/216.

-

Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring would yield a bromotropylium ion at m/z 170/172.

-

Formation of [CH₄N]⁺: A fragment corresponding to the amino-methylene group at m/z 30 is also plausible.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. EI is likely to induce more fragmentation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data offer a robust framework for researchers to confirm the identity and purity of this compound upon synthesis. By understanding the expected spectroscopic signatures, scientists can confidently navigate the characterization of this and other structurally related molecules, accelerating the pace of discovery and development.

References

Due to the predictive nature of this guide, direct literature sources for the spectra of this compound are not available. The predictions are based on established principles of spectroscopy and data from analogous compounds available in chemical databases. For foundational knowledge, the following resources are recommended:

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-1-propanol. National Institute of Standards and Technology. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol: Starting Materials and Strategic Execution

Abstract

3-Amino-3-(4-bromophenyl)propan-1-ol is a valuable chiral building block and a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a chiral aminobenzyl moiety and a primary alcohol, offers multiple points for diversification, making it a desirable synthon in drug discovery and development. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the strategic execution of each pathway. We will explore methodologies starting from common precursors such as 4-bromobenzaldehyde and 4-bromocinnamic acid, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Strategic Importance of this compound

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern medicinal chemistry. These motifs are present in numerous bioactive natural products and synthetic drugs. The title compound, this compound, is of particular interest due to the presence of a bromine atom on the phenyl ring. This halogen serves not only as a functional group that can modulate the electronic properties and metabolic stability of a final drug candidate but also as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1]

The choice of starting material is a critical decision in any synthetic campaign, directly influencing the overall efficiency, cost-effectiveness, and scalability of the process. This guide will dissect the most prevalent and logical synthetic strategies, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Pathways and Starting Material Analysis

The retrosynthetic analysis of this compound reveals several key disconnections, pointing towards readily available starting materials. We will focus on two primary, industrially relevant precursors: 4-bromobenzaldehyde and 4-bromocinnamic acid.

Route A: Synthesis from 4-Bromobenzaldehyde

4-Bromobenzaldehyde is an attractive starting material due to its commercial availability and relatively low cost.[2][3] The core strategy involves a two-carbon extension to introduce the ethylamine backbone. A highly effective method to achieve this is through a Henry reaction (nitroaldol reaction), followed by sequential reductions.

Caption: Synthetic pathway via the Mannich reaction and subsequent reduction.

-

Step 1: The Mannich Reaction. The synthesis commences with 4-bromoacetophenone, which undergoes a Mannich reaction with dimethylamine hydrochloride and paraformaldehyde. This acid-catalyzed reaction forms a reactive Eschenmoser-like salt in situ from dimethylamine and formaldehyde, which then acts as the electrophile. The enol form of 4-bromoacetophenone attacks this electrophile to form the β-amino ketone, known as a Mannich base.

-

Step 2: Reductive Amination and Ketone Reduction. The resulting Mannich base, 3-dimethylamino-1-(4-bromophenyl)propan-1-one, is then subjected to reduction. This step is crucial as it achieves two transformations in one pot if the correct reagent is chosen. Sodium borohydride (NaBH₄) is an excellent choice for this transformation. [4]It is a mild reducing agent, highly chemoselective for ketones and aldehydes. It will reduce the ketone to a secondary alcohol. In this specific case, the desired product is a primary amine. Therefore, a more direct approach might involve a different Mannich reaction to install a group that can be converted to a primary amine, or subsequent N-demethylation. However, for many applications, the tertiary amine is carried forward and demethylated at a later stage. For the synthesis of the title compound, we will assume a variant of the Mannich reaction or a subsequent demethylation step leads to the primary amine, followed by reduction. A more direct laboratory approach would be the reduction of an intermediate β-azido ketone or β-nitro ketone.

However, a direct reduction of a precursor like 3-amino-1-(4-bromophenyl)propan-1-one is the most straightforward conceptual step. This precursor can be synthesized through various means, including the Hofmann rearrangement of a suitable amide or the reduction of an oxime.

This protocol is adapted from the well-established reduction of similar β-amino ketones. [4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-(4-bromophenyl)propan-1-one (1.0 eq) and dissolve it in anhydrous methanol (approximately 15 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. The addition is exothermic and will cause gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate to the aqueous residue and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Route B: Synthesis from 4-Bromocinnamic Acid

4-Bromocinnamic acid offers a different strategic approach, where the carbon skeleton is largely in place. [5]The key transformations involve the conversion of the carboxylic acid to a group that can be reduced to an alcohol, and the introduction of the amino group at the β-position.

Caption: Synthetic pathway starting from 4-Bromocinnamic Acid.

-

Step 1: Conjugate Addition of Amine. The first key step is the addition of an amino group across the α,β-unsaturated system. This can be achieved through a Michael addition. Using ammonia or a protected amine source in the presence of a suitable catalyst can install the amino group at the desired β-position. Asymmetric variants of this reaction are well-established and can provide enantiomerically enriched products. [6][7]This directly forms 3-Amino-3-(4-bromophenyl)propionic acid.

-

Step 2: Reduction of the Carboxylic Acid. The resulting amino acid is then reduced. The carboxylic acid functional group is less reactive than a ketone and requires a stronger reducing agent than NaBH₄. Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are the reagents of choice for this transformation. These reagents will efficiently reduce the carboxylic acid to the corresponding primary alcohol without affecting the aromatic bromide. Care must be taken during the work-up of LiAlH₄ reactions due to their violent reaction with water.

Comparative Analysis of Synthetic Routes

| Feature | Route A (from 4-Bromoacetophenone) | Route B (from 4-Bromocinnamic Acid) |

| Starting Material Cost | Generally lower | Can be higher |

| Number of Steps | Typically 2-3 steps | Typically 2 steps |

| Key Reactions | Mannich Reaction, Ketone Reduction | Michael Addition, Carboxylic Acid Reduction |

| Reagent Hazards | NaBH₄ is relatively safe. | LiAlH₄ is highly pyrophoric. |

| Stereocontrol | Can be achieved with asymmetric reduction of the ketone intermediate. [8] | Can be achieved with asymmetric Michael addition. |

| Scalability | Generally straightforward. | Can be challenging due to the use of hazardous reagents on a large scale. |

Conclusion for the Practicing Scientist

The synthesis of this compound can be effectively achieved from several commercially available starting materials.

-

Route A (via Mannich Reaction) is a robust and often preferred method in industrial settings due to the use of cost-effective starting materials and relatively safe reagents for the final reduction step. The primary challenge lies in the synthesis and isolation of the β-amino ketone precursor.

-

Route B (from 4-Bromocinnamic Acid) offers a more convergent approach. The key advantage is the potential for early-stage introduction of chirality via asymmetric amination. However, the subsequent reduction step requires more hazardous and difficult-to-handle reagents like LiAlH₄, which may be a limiting factor for large-scale synthesis.

The ultimate choice of synthetic route will depend on the specific requirements of the research program, including cost, scale, available equipment, and the desired stereochemical purity of the final product. Both pathways presented offer viable and logical approaches to this valuable synthetic intermediate.

References

- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- 4-Bromo Benzaldehyde Intermedi

- 4-Bromocinnamic acid, predominantly trans 98 1200-07-3. Sigma-Aldrich.

- 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4. Benchchem.

- The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.

- 4-Bromocinnamic acid, predominantly trans, 97+% 5 g | Buy Online. Thermo Scientific Alfa Aesar.

- 4-Bromobenzaldehyde | 1122-91-4. ChemScene.

- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C

- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.

- 4-Bromocinnamic acid | 1200-07-3. Sigma-Aldrich.

- Exploring Applications: 3-Amino-3-(4-bromophenyl)propionic Acid in Research.

Sources

- 1. nbinno.com [nbinno.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]

- 5. 4-Bromocinnamic acid, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 7. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Amino-3-(4-bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center benzylic to a brominated phenyl ring, makes it a valuable building block for the synthesis of various biologically active compounds and pharmaceutical intermediates. The presence of the bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of this important molecule, with a focus on the principles and methodologies relevant to researchers in the field.

Chemical Structure and Nomenclature

This compound is a primary amino alcohol with a propane backbone. A 4-bromophenyl group and an amino group are attached to the third carbon atom, while a hydroxyl group is located at the first carbon atom.

Systematic IUPAC Name: this compound

Chemical Formula: C₉H₁₂BrNO

Molecular Weight: 230.10 g/mol [1]

CAS Number:

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The carbon atom C3, which is bonded to the 4-bromophenyl group, the amino group, a hydrogen atom, and the rest of the propane chain, is a chiral center.

Enantiomers

Due to the presence of this single stereocenter, this compound exists as a pair of enantiomers:

-

(R)-3-Amino-3-(4-bromophenyl)propan-1-ol

-

(S)-3-Amino-3-(4-bromophenyl)propan-1-ol

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. In the absence of a chiral influence, the compound is synthesized as a racemic mixture, a 1:1 mixture of the (R)- and (S)-enantiomers.

Caption: (R)- and (S)-enantiomers of this compound.

Importance of Stereoisomers in Drug Development

The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) can lead to significant differences in their pharmacological and toxicological profiles. Therefore, the synthesis and characterization of enantiomerically pure forms of this compound are of paramount importance for the development of stereochemically defined drug candidates.

Synthesis Strategies

The synthesis of this compound can be approached through several routes, with the choice of method often dictated by the desired stereochemical outcome (racemic or enantiomerically pure).

Racemic Synthesis

A common and straightforward method for the synthesis of racemic 3-amino-3-arylpropan-1-ols involves a two-step process:

-

Mannich Reaction: Condensation of a substituted acetophenone (in this case, 4'-bromoacetophenone) with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to form the corresponding β-amino ketone.

-

Reduction: Subsequent reduction of the ketone functionality to the corresponding alcohol.

Proposed Racemic Synthesis Workflow:

Caption: General workflow for the racemic synthesis.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound requires a stereocontrolled synthetic strategy. Two primary approaches are commonly employed:

3.2.1. Asymmetric Reduction of a Prochiral Ketone

This is a highly efficient method where the prochiral β-amino ketone precursor is reduced using a chiral catalyst, leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol is adapted from established methods for the asymmetric reduction of aminoketones.

-

Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the catalyst solution to -20 °C. Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

-

Substrate Addition: In a separate flask, dissolve the precursor, 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride, in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine) if starting from the salt. Filter off the resulting salt.

-

Reaction: Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

-

Monitoring and Quenching: Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

-

Work-up and Purification: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Caption: Asymmetric reduction of a prochiral ketone.

3.2.2. Chiral Resolution of the Racemic Mixture

This classical method involves separating the enantiomers of the racemic mixture. This can be achieved by:

-

Diastereomeric Salt Formation: Reacting the racemic amino alcohol with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent liberation of the free base from the separated salts yields the individual enantiomers.

-

Chiral Chromatography: Direct separation of the enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the resolution of amino alcohols.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

4.1.1. ¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.2 - 7.5 | m | 4H |

| CH-N | ~4.0 | t | 1H |

| CH₂-O | ~3.6 | t | 2H |

| CH₂ (aliphatic) | ~1.8 | m | 2H |

| NH₂, OH | Variable | br s | 3H |

4.1.2. ¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-Br | ~121 |

| Aromatic CH | ~128, ~131 |

| Aromatic C (quaternary) | ~145 |

| C-OH | ~60 |

| C-N | ~55 |

| CH₂ (aliphatic) | ~40 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the compound.

General Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for separating the enantiomers of amino alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. However, some properties can be estimated or are available from commercial suppliers.

| Property | Value (Predicted/Estimated) |

| Melting Point | Not available |

| Boiling Point | ~348.6 °C at 760 mmHg |

| pKa | ~9.5 (amino group), ~15 (hydroxyl group) |

| Solubility | The hydrochloride salt form is expected to have enhanced water solubility. |

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block with significant potential in the synthesis of complex, biologically active molecules. A thorough understanding of its chemical structure, stereochemistry, and methods of synthesis and analysis is crucial for its effective application in research and drug development. The choice of synthetic route, particularly for accessing enantiomerically pure forms, should be guided by the principles of asymmetric synthesis and chiral resolution. Rigorous analytical characterization is essential to ensure the quality and stereochemical integrity of this important compound.

References

-

MySkinRecipes. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol. Retrieved January 22, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the Solubility Characteristics of 3-Amino-3-(4-bromophenyl)propan-1-ol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1] This guide provides an in-depth examination of the solubility characteristics of 3-Amino-3-(4-bromophenyl)propan-1-ol, a compound of interest in pharmaceutical research. While specific experimental data for this molecule is not extensively published, this paper establishes a robust theoretical framework for understanding its expected solubility behavior. We will explore the molecular attributes influencing its solubility, the critical environmental factors at play, and the authoritative methodologies for empirical determination. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to comprehensively characterize the solubility profile of this and similar chemical entities.

Introduction to this compound: A Physicochemical Overview

This compound is a substituted phenylpropanolamine derivative. Its structure, featuring a polar amino group and a hydroxyl group, a semi-polar phenyl ring, and a lipophilic bromine atom, suggests a complex solubility profile. The presence of both hydrogen bond donors (-NH2, -OH) and a hydrogen bond acceptor (-OH) indicates a potential for significant interaction with protic solvents. The aromatic ring contributes to hydrophobicity, while the bromine atom further increases its lipophilicity and molecular weight.

The molecule's ionizable amino group implies that its aqueous solubility will be highly dependent on pH.[2] Understanding these characteristics is paramount in early-stage drug development, as poor solubility can lead to unreliable in vitro results and significant challenges in formulation, potentially causing promising candidates to fail in later stages.[3]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions are:

-

Hydrogen Bonding: The primary amine (-NH2) and hydroxyl (-OH) groups can both donate and accept hydrogen bonds. This will be the dominant interaction in polar protic solvents like water, ethanol, and methanol, likely leading to higher solubility in these solvents.

-

Dipole-Dipole Interactions: The polar C-N, C-O, and C-Br bonds create permanent dipoles, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The phenyl ring and the overall molecular size contribute to these weaker, non-specific interactions, which will be the primary mode of interaction with non-polar solvents like hexane and toluene.

Based on this, we can predict a solubility trend: High Solubility: Polar protic solvents (e.g., water (especially at acidic pH), ethanol, methanol). Moderate Solubility: Polar aprotic solvents (e.g., DMSO, DMF, acetone) which can accept hydrogen bonds and engage in dipole-dipole interactions. Low Solubility: Non-polar solvents (e.g., hexane, toluene, diethyl ether) where the energy required to break the strong solute-solute hydrogen bonds is not compensated by weak solute-solvent interactions.

The interplay of these forces can be visualized as follows:

Caption: Key intermolecular forces governing solubility.

Critical Factors Influencing Aqueous Solubility

For pharmaceutical applications, aqueous solubility is of primary importance.[1] Several factors can significantly alter the solubility of this compound in aqueous media.

-

pH: The basic amino group (pKa estimated to be around 9-10) will be protonated at acidic pH, forming a more soluble ammonium salt. As the pH increases above the pKa, the neutral, less soluble free base will predominate. Therefore, a complete pH-solubility profile is essential for this compound.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. However, this relationship must be determined empirically.

-

Polymorphism: The solid-state form of the compound can have a profound impact on its thermodynamic solubility.[4] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form being used in any solubility study.

Methodologies for Solubility Determination

The choice of method for solubility measurement depends on the stage of drug discovery and the required accuracy.[3]

-

Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility at equilibrium. The shake-flask method is considered the "gold standard" for this determination due to its reliability.[5][6] It involves agitating an excess of the solid compound in the solvent for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Kinetic Solubility: Often used in high-throughput screening (HTS) during early discovery, this method measures the concentration at which a compound, dissolved in a co-solvent like DMSO, precipitates when added to an aqueous buffer.[4][8] While faster, kinetic solubility can overestimate thermodynamic solubility because it can lead to the formation of supersaturated solutions.[5]

For the definitive characterization required by drug development professionals, the thermodynamic shake-flask method is indispensable.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Objective: To determine the thermodynamic solubility of the test compound in a selection of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (ensure purity and solid-form characterization)

-

Selected Solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Water, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7]

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to allow the system to reach thermodynamic equilibrium.[8]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[4]

-

Dilution: Promptly dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a pre-validated HPLC-UV or UV-Vis spectroscopic method.[9][10] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[3]

-

Data Reporting: Express the solubility in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The quantitative results from the shake-flask experiments should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent System | Solubility (mg/mL) | Standard Deviation | Method |

| Water (pH 2.0 HCl) | > 50 | N/A | Shake-Flask/HPLC-UV |

| Water (Deionized) | 2.5 | ± 0.2 | Shake-Flask/HPLC-UV |

| PBS (pH 7.4) | 2.1 | ± 0.1 | Shake-Flask/HPLC-UV |

| Ethanol | > 100 | N/A | Shake-Flask/HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | > 100 | N/A | Shake-Flask/HPLC-UV |

| Hexane | < 0.01 | N/A | Shake-Flask/HPLC-UV |

Note: The data presented in this table is illustrative and based on theoretical principles. It must be confirmed by empirical measurement.

Conclusion

While direct, published solubility data for this compound is sparse, a comprehensive understanding of its solubility profile can be achieved through a combination of theoretical analysis and systematic experimental work. Its amphipathic nature and ionizable amino group predict a highly pH-dependent aqueous solubility and good solubility in polar organic solvents. For drug development professionals, a definitive characterization using the gold-standard shake-flask method is essential to generate the reliable thermodynamic solubility data needed to guide formulation strategies and ensure the successful progression of this compound through the development pipeline.

References

- Glomme, A., & Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Hörter, D., & Dressman, J. B. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

-

Alves, M., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

SlideShare. (2010). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, ACS Publications. [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ResearchGate. (n.d.). Comparative Release of Phenylpropanolamine HC1 from Long-Acting Appetite Suppressant Products: Acutrim Vs. Dexatrim. [Link]

-

Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. researchgate.net [researchgate.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. enamine.net [enamine.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

Safe Handling of 3-Amino-3-(4-bromophenyl)propan-1-ol: A Guide to Hazard Mitigation and Laboratory Safety

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3-Amino-3-(4-bromophenyl)propan-1-ol is a valuable building block in pharmaceutical research and development. However, its chemical structure necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed examination of the compound's toxicological profile, outlines rigorous safety protocols, and offers clear, actionable procedures for handling, emergency response, and disposal. Adherence to these guidelines is critical for mitigating risks associated with skin, eye, and respiratory irritation, as well as other potential health effects.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is the thorough understanding of a chemical's identity and physical properties. This compound is an organic compound whose structure incorporates a brominated aromatic ring and an amino alcohol functional group, features that dictate its reactivity and toxicological profile.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 787615-14-9 | [1][2] |

| Molecular Formula | C₉H₁₂BrNO | [1][3] |

| Molecular Weight | 230.10 g/mol | [1][3] |

| Appearance | Solid (inferred from dust hazard) | [1][4] |

| Synonyms | 3-(4-Bromophenyl)-DL-beta-alaninol |[1] |

Section 2: Hazard Identification and Toxicological Profile

Based on available Safety Data Sheets (SDS) and data from structurally related compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant and potentially corrosive properties.

GHS Hazard Classifications:

-

H302: Harmful if swallowed.[5]

The causality of these hazards stems from the compound's functional groups. The amino group can be basic and reactive, while the overall molecule can interfere with biological pathways upon exposure.

Table 2: Routes of Exposure and Associated Symptoms

| Route of Exposure | Potential Symptoms | Reference |

|---|---|---|

| Inhalation | Irritation of the throat, feeling of tightness in the chest, coughing, or wheezing.[4] | [4] |

| Skin Contact | Irritation and redness.[4] Prolonged contact may lead to more severe effects. | [4] |

| Eye Contact | Serious irritation, redness, and profuse watering.[4] Risk of serious eye damage. | [4] |

| Ingestion | Harmful if swallowed.[5] May cause soreness and redness of the mouth and throat.[4] |[4][5] |

Section 3: Risk Assessment and Mitigation Workflow

A systematic risk assessment is mandatory before commencing any work with this compound. The following workflow provides a self-validating system to ensure all hazards are identified and controlled.

Caption: A logical workflow for risk assessment before handling the compound.

Section 4: Standard Operating Procedures for Safe Handling

The following protocol is a mandatory minimum for handling this compound.

Experimental Protocol: Weighing and Preparing a Solution

-

Preparation and Pre-checks:

-

Ensure a certified chemical fume hood is operational.

-

Verify that a safety shower and eyewash station are accessible and unobstructed.[6][7]

-

Assemble all necessary materials: the compound's container, spatula, weigh boat, glassware, solvent, and waste container.

-

Prepare a spill kit with an inert absorbent material (e.g., sand, vermiculite).[8]

-

-

Personal Protective Equipment (PPE) Donning:

-

Handling Operations (inside the fume hood):

-

Place the analytical balance and all equipment inside the fume hood.

-

Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.

-

Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid creating dust.[1]

-

Once weighing is complete, securely close the primary container.

-

Transfer the weighed solid into the designated glassware for dissolution.

-

Slowly add the solvent to the solid to prevent splashing.

-

-

Post-Handling and Cleanup:

-

Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp cloth, treating the cloth as hazardous waste.

-

Dispose of the weigh boat and any single-use items in a designated, sealed hazardous waste container.

-

Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste stream.[7]

-

Wash hands thoroughly with soap and water.[7]

-

Section 5: Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

| Exposure Type | First Aid Protocol | Reference |

| Inhalation | Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1] | [1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][4] | [1][4] |

| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] | [1][4] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[1] | [1] |

Accidental Release

A spill presents a significant inhalation and contact hazard. The following decision tree outlines the appropriate response.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 787615-14-9 [amp.chemicalbook.com]

- 3. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. canbipharm.com [canbipharm.com]

- 5. chemical-label.com [chemical-label.com]

- 6. fishersci.com [fishersci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Amino-3-(4-bromophenyl)propan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a bromo-substituted phenyl ring and a propanolamine backbone, makes it a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening. This guide provides a comprehensive overview of the key literature and historical research related to this compound, with a focus on its synthesis, chemical properties, and role in drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 787615-14-9 | |

| Molecular Formula | C₉H₁₂BrNO | |

| Molecular Weight | 230.10 g/mol | |

| Appearance | White to yellow solid | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in peer-reviewed literature under this specific name. However, a robust and widely applicable method for the preparation of such amino alcohols is the reduction of the corresponding β-amino acid or its ester. This approach is a standard transformation in organic synthesis.

A plausible and efficient synthetic route commences with the corresponding β-amino acid, 3-amino-3-(4-bromophenyl)propanoic acid. This precursor can be synthesized through various established methods, including the Rodionov reaction or asymmetric synthesis for chiral derivatives. The subsequent reduction of the carboxylic acid or its ester to the primary alcohol yields the target molecule.

Below is a detailed, field-proven protocol for the reduction of a β-amino acid to its corresponding amino alcohol, adapted from established procedures for similar substrates. This protocol is presented as a reliable method for the synthesis of this compound in a research setting.

Experimental Protocol: Reduction of 3-Amino-3-(4-bromophenyl)propanoic Acid

This procedure details the reduction of the carboxylic acid functionality to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.[2][3]

Materials:

-

3-Amino-3-(4-bromophenyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-amino-3-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add lithium aluminum hydride (LiAlH₄) (typically 2-3 eq) portion-wise to the stirred suspension. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. The addition is exothermic and may cause the solvent to reflux.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add deionized water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Subsequently, add 1 M sodium hydroxide solution, followed by more deionized water until a granular precipitate is formed.

-

Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF and diethyl ether.

-

Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Synthesis of this compound.

Stereochemistry and Enantioselective Synthesis

This compound possesses a chiral center at the C-3 position. The synthesis of enantiomerically pure forms is of significant interest for applications in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

-

Asymmetric reduction of a prochiral ketone: The corresponding aminoketone, 3-amino-1-(4-bromophenyl)propan-1-one, can be reduced using chiral catalysts to yield the desired enantiomer of the amino alcohol.

-

Enzymatic resolution: Lipases can be employed for the kinetic resolution of racemic esters of 3-amino-3-(4-bromophenyl)propanoic acid, followed by reduction of the separated enantiomers.

-

Chiral pool synthesis: Starting from a chiral precursor, such as an enantiomerically pure amino acid, the target molecule can be constructed while retaining the stereochemistry.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of 3-amino-3-arylpropan-1-ol is a key component in a number of biologically active compounds. While specific studies on the pharmacological activity of this compound are not widely published, its potential as a pharmaceutical intermediate is significant. Optically active 3-amino-1-phenylpropanol derivatives are known to be crucial building blocks for various pharmaceutical agents.[4]

The presence of the 4-bromophenyl group is particularly advantageous for medicinal chemists. The bromine atom can be readily functionalized using a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the rapid generation of a library of analogues with diverse substituents on the phenyl ring, which is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Caption: Role as a versatile building block in drug discovery.

Historical Context and Future Perspectives

While the specific historical origins of this compound are not clearly documented in seminal publications, the synthesis and application of related amino alcohols have a longer history in organic and medicinal chemistry. The development of methods for the synthesis of chiral amino alcohols has been a significant area of research, driven by the need for enantiomerically pure building blocks for the pharmaceutical industry.